

2,5-dichlorophenylhydroxylamine CAS number search

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Compound of Interest

Compound Name: *N*-(2,5-dichlorophenyl)hydroxylamine
CAS No.: 43192-05-8
Cat. No.: B13875843

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Technical Guide: 2,5-Dichlorophenylhydroxylamine

CAS Registry Number: 43192-05-8 Synonyms: **N-(2,5-Dichlorophenyl)hydroxylamine**; 2,5-Dichloro-N-hydroxyaniline Molecular Formula: $C_6H_5Cl_2NO$ ^[1]

Executive Summary & Chemical Identity

2,5-Dichlorophenylhydroxylamine (CAS 43192-05-8) is an N-hydroxylated aromatic amine.^{[1][2]} It is primarily encountered in two contexts:^{[1][3][4][5]}

- **Synthetic Intermediate:** As a transient species in the reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, or in the Bamberger rearrangement to form chlorinated aminophenols.^[1]
- **Metabolic Activation:** As the "proximate carcinogen" formed during the cytochrome P450-mediated metabolism of 2,5-dichloroaniline (a degradation product of various herbicides and dyes).

Unlike its stable parent compounds, this hydroxylamine is reactive, prone to oxidation (forming nitroso derivatives), and capable of forming DNA adducts.[1]

Chemical Identity Table

Property	Data
CAS Number	43192-05-8
IUPAC Name	N-(2,5-Dichlorophenyl)hydroxylamine
Molecular Weight	178.02 g/mol
SMILES	<chem>Clc1cc(Cl)ccc1NO</chem>
Parent Amine	2,5-Dichloroaniline (CAS 95-82-9)
Parent Nitro	2,5-Dichloronitrobenzene (CAS 89-61-2)
Stability	Low; prone to disproportionation and oxidation in air.[1]

Synthesis & Preparation Protocol

Because 2,5-dichlorophenylhydroxylamine is not typically available in bulk commercial catalogs due to its instability, it must be synthesized de novo.[1] The standard method involves the partial reduction of 2,5-dichloronitrobenzene.[1]

Reaction Logic

Why Zinc/Ammonium Chloride? Direct reduction with iron or tin in acidic media (Fe/HCl) is too vigorous, driving the reaction all the way to the amine (2,5-dichloroaniline).[1] To stop at the hydroxylamine stage, a neutral buffering agent (NH₄Cl) and a milder reducing metal (Zn dust) are required to control the electron transfer kinetics.

Experimental Protocol

Reagents:

- 2,5-Dichloronitrobenzene (CAS 89-61-2): 10.0 mmol[1][2]

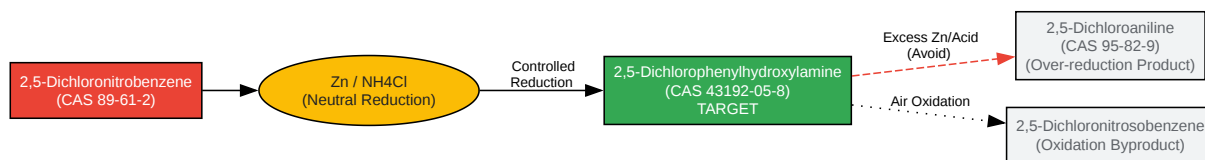
- Zinc Dust (High purity, <10 micron): 25.0 mmol[1]
- Ammonium Chloride (NH₄Cl): 15.0 mmol
- Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

- Dissolution: Dissolve 10.0 mmol of 2,5-dichloronitrobenzene in 30 mL of ethanol/water mixture in a round-bottom flask equipped with a thermometer and mechanical stirrer.
- Activation: Add the ammonium chloride solution (dissolved in minimal water) to the reaction vessel. Cool the mixture to 15°C.
- Controlled Reduction: Add Zinc dust portion-wise over 20 minutes.
 - Critical Control Point: Maintain internal temperature between 15–20°C. Exceeding 25°C increases the risk of over-reduction to the amine.
- Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using hexane/ethyl acetate (4:1). The hydroxylamine spot will appear more polar than the nitro starting material but less polar than the amine.[1]
- Work-up:
 - Filter off the Zinc oxide sludge immediately.
 - Wash the filter cake with warm ethanol.
 - Pour the filtrate into 200 mL of ice-water to precipitate the product.
 - Note: If the product does not precipitate, extract with diethyl ether.[1]
- Purification: Recrystallize immediately from benzene/petroleum ether. Do not store for long periods.

Synthesis Pathway Diagram

The following diagram illustrates the reduction pathway and potential over-reduction risks.



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Caption: Selective reduction pathway of 2,5-dichloronitrobenzene to the target hydroxylamine.

Biological & Toxicological Context

For drug development professionals, the significance of 2,5-dichlorophenylhydroxylamine lies in its role as a metabolic toxicant.[1]

Metabolic Activation Mechanism

Aromatic amines like 2,5-dichloroaniline are not directly mutagenic.[1] They require metabolic activation (bioactivation) to exert genotoxicity.

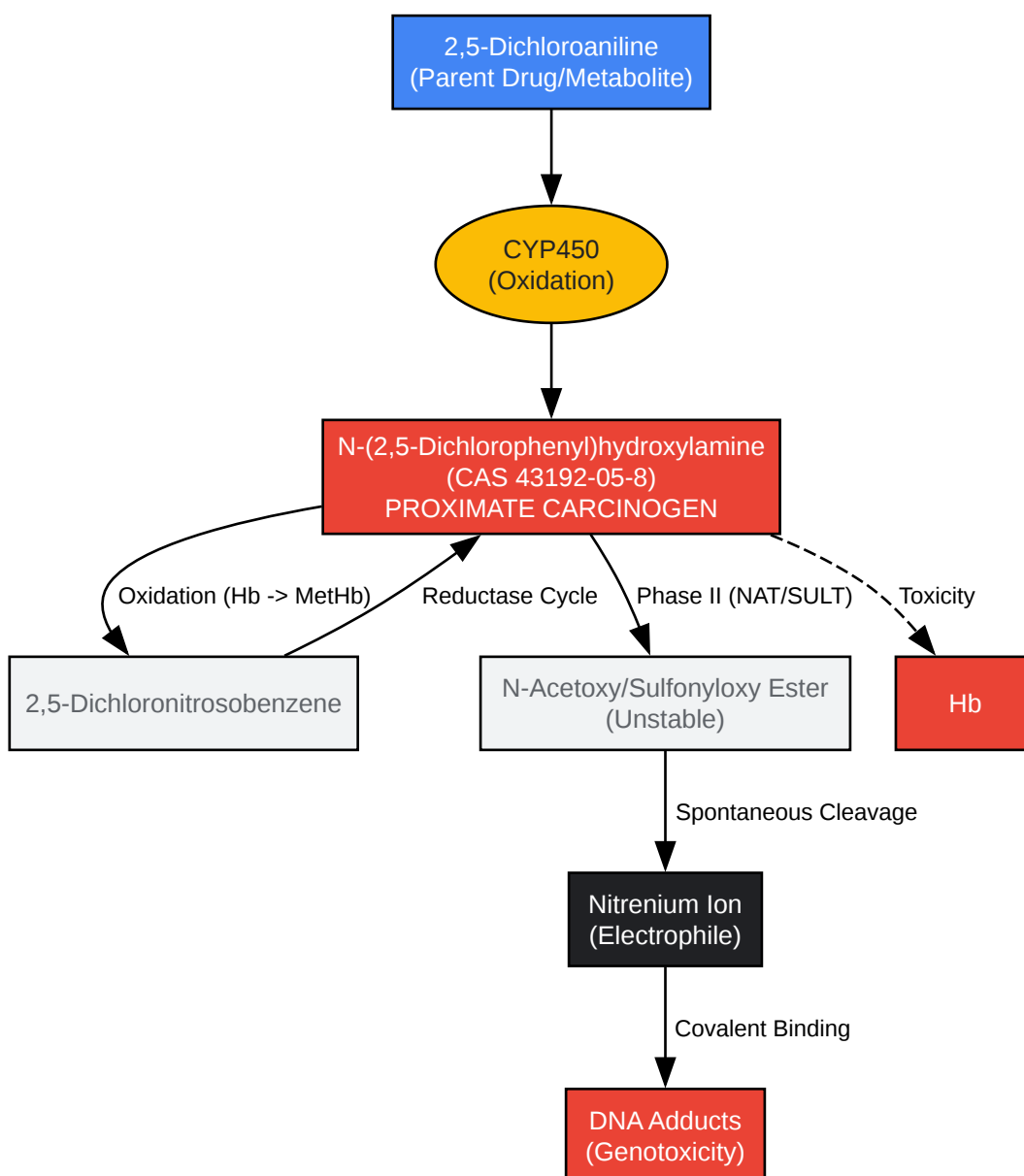
- N-Hydroxylation: Hepatic CYP450 enzymes (specifically CYP2A6 and CYP2E1) oxidize the amine to the hydroxylamine (CAS 43192-05-8).
- Esterification: The hydroxylamine is further metabolized by sulfotransferases (SULTs) or acetyltransferases (NATs) to form unstable esters (e.g., N-acetoxy or N-sulfonyloxy derivatives).
- Nitrenium Ion Formation: These esters spontaneously degrade to form electrophilic nitrenium ions.
- DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine in DNA, leading to mutations.

Hemotoxicity (Methemoglobinemia)

The hydroxylamine intermediate participates in a redox cycle with hemoglobin:

- It oxidizes Ferrous Hemoglobin (Fe^{2+}) to Ferric Methemoglobin (Fe^{3+}), losing its ability to transport oxygen.[1]
- Concurrently, the hydroxylamine is oxidized to the nitroso derivative (2,5-dichloronitrosobenzene).[1]
- The nitroso compound is reduced back to the hydroxylamine by NADPH-dependent reductases, establishing a futile redox cycle that depletes cellular reducing equivalents.[1]

Metabolic Pathway Diagram[1][7]



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Caption: Bioactivation pathway of 2,5-dichloroaniline via the hydroxylamine intermediate.[1]

Analytical Characterization

To validate the synthesis or detection of CAS 43192-05-8, use the following spectral markers.

Note that samples must be analyzed fresh due to instability.

- UV-Vis Spectroscopy:
 - Distinct bathochromic shift compared to the parent aniline.
 - In alkaline media, the N-hydroxy group ionizes, causing a further red shift.[1]
- IR Spectroscopy (FT-IR):
 - O-H stretch: Broad band at 3250–3300 cm^{-1} .
 - N-H stretch: Single band (unlike the doublet seen in primary amines like 2,5-dichloroaniline).[1]
- Mass Spectrometry (LC-MS):
 - Parent Ion: $[\text{M}+\text{H}]^+ = 178/180$ (characteristic dichloro isotope pattern 9:6:1).
 - Fragmentation: Loss of Oxygen (M-16) is a common fragmentation pathway for N-oxides and hydroxylamines, reverting to the amine cation (m/z 162).

References

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- Precursor Data:2,5-Dichloronitrobenzene. PubChem CID 6946. [Link](#)
- Parent Amine Data:2,5-Dichloroaniline.[1][6] PubChem CID 7262. [Link](#)

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